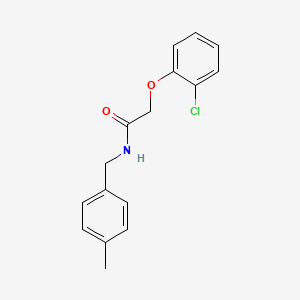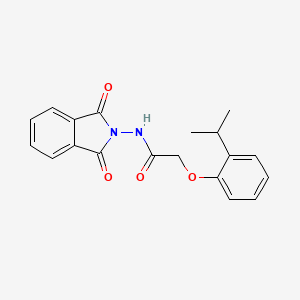
N-2-naphthyl-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-1-phenylmethanesulfonamide, also known as NPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-2-naphthyl-1-phenylmethanesulfonamide is not yet fully understood. However, it has been found to act as a competitive inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-2-naphthyl-1-phenylmethanesulfonamide has also been found to bind to GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-2-naphthyl-1-phenylmethanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. N-2-naphthyl-1-phenylmethanesulfonamide has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-naphthyl-1-phenylmethanesulfonamide in lab experiments is its relatively low cost and easy synthesis method. It has also been found to have a high degree of selectivity for carbonic anhydrase and GABA-A receptors, making it a useful tool for studying these biological systems. However, N-2-naphthyl-1-phenylmethanesulfonamide has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-2-naphthyl-1-phenylmethanesulfonamide. One area of research could be the development of new drugs based on the structure of N-2-naphthyl-1-phenylmethanesulfonamide, which could have improved selectivity and efficacy. Another area of research could be the study of the effects of N-2-naphthyl-1-phenylmethanesulfonamide on other biological systems, such as the immune system or the cardiovascular system. Additionally, the development of new synthesis methods for N-2-naphthyl-1-phenylmethanesulfonamide could lead to the production of more potent and selective compounds.
Métodos De Síntesis
N-2-naphthyl-1-phenylmethanesulfonamide can be synthesized through a simple reaction between 2-naphthylamine and benzyl chloride in the presence of sodium hydroxide. The product is then treated with sulfuric acid to form the final compound, N-2-naphthyl-1-phenylmethanesulfonamide. The reaction mechanism involves the formation of a sulfonamide bond between the amine group of 2-naphthylamine and the carbonyl group of benzyl chloride.
Aplicaciones Científicas De Investigación
N-2-naphthyl-1-phenylmethanesulfonamide has been widely used in scientific research for its potential applications in the fields of pharmacology, biochemistry, and neuroscience. It has been found to have a variety of effects on different biological systems, making it a promising compound for further study.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-21(20,13-14-6-2-1-3-7-14)18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRVGQENWJBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)

![3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)
![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)
